1-Hydroxy-4-methylcycloheptane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis.
Preparation Methods
The synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of a suitable precursor followed by hydroxylation and carboxylation reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives that can be further utilized in chemical synthesis and pharmaceutical applications .
Scientific Research Applications
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activities. These interactions can lead to changes in metabolic pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid can be compared with other similar compounds such as:
Cycloheptane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylcycloheptane-1-carboxylic acid: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxycycloheptane-1-carboxylic acid: Lacks the methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-4-methylcycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-3-2-5-9(12,6-4-7)8(10)11/h7,12H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDUKSJBCHROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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